molecular formula C16H17BrN2O4S2 B2864593 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034388-67-3

4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No. B2864593
CAS RN: 2034388-67-3
M. Wt: 445.35
InChI Key: ICTNMWYNIHLILX-UHFFFAOYSA-N
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Description

4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17BrN2O4S2 and its molecular weight is 445.35. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of azetidin-2-one derivatives that have been synthesized and characterized for various scientific applications. Research in this area often focuses on creating new synthetic routes or improving existing ones to obtain these compounds with desired properties. For instance, the synthesis and characterization of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been explored, showing the process involves reacting certain azetidin-2-one derivatives with benzene sulfonyl chloride in the presence of pyridine. These compounds were then characterized using IR, 1H NMR spectroscopy, and tested for their antibacterial and antifungal activities through broth dilution methods (Shah et al., 2014).

Antimicrobial and Anticancer Activity

Another significant area of research application involves evaluating the antimicrobial and anticancer potentials of these derivatives. Specific compounds in this class have been synthesized and assessed for their efficacy against various bacterial and fungal strains. For example, some derivatives have shown potent antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa, after structural modifications at specific positions to enhance activity (Sendai et al., 1985). Additionally, studies on compounds like E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have demonstrated cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer research (S. M et al., 2022).

Chemical Modifications for Enhanced Biological Activity

The research also emphasizes chemical modifications to improve the biological activity of these compounds. This involves altering specific chemical groups or adding new functional groups to the core structure to increase antimicrobial or anticancer potency. Such modifications are often guided by structure-activity relationship (SAR) studies that help identify the most promising candidates for further development and testing (Sendai et al., 1985).

properties

IUPAC Name

4-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c1-10-6-12(7-15(20)19(10)11-2-3-11)23-13-8-18(9-13)25(21,22)16-5-4-14(17)24-16/h4-7,11,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTNMWYNIHLILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

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